GDC-0547
Description
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Appearance |
Solid powder |
Synonyms |
GDC0575l; GDC-0575; GDC 0575.; NONE |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Gdc 0547
Identification and Validation of Primary Molecular Targets
Evaluation of Target-Mediated Pathway Modulation (e.g., Hedgehog [Hh] signaling pathway inhibition)
Information detailing the modulatory effects of GDC-0547 on the Hedgehog (Hh) signaling pathway is not available in the public domain. Consequently, there are no published studies to confirm or quantify the inhibition of this pathway as a direct result of this compound activity.
Downstream Cellular Pathway Elucidation
Analysis of Transcriptional Regulation (e.g., GLI1 expression modulation)
There is no available data from preclinical studies that analyze the impact of this compound on the transcriptional regulation of Hedgehog pathway target genes, such as GLI1. Research demonstrating whether this compound can modulate the expression of this key transcription factor has not been published.
Investigation of Cell Cycle Progression Impact
The effects of this compound on cell cycle progression in cancer cell lines or other models have not been documented in publicly available research. There are no studies describing whether the compound induces arrest at specific phases of the cell cycle (e.g., G1, S, G2/M).
Assessment of Apoptotic Pathway Induction
Specific investigations into whether this compound can induce apoptosis in target cells are not present in the available scientific literature. As a result, there is no information regarding its potential to activate apoptotic pathways or modulate key proteins involved in programmed cell death.
Exploration of Cellular Proliferation Inhibition
In a typical preclinical evaluation, the effect of a novel compound like this compound on cellular proliferation would be meticulously assessed across a panel of cancer cell lines. This investigation is crucial to determine the compound's potential as an anti-cancer agent. The primary goal is to understand its potency and selectivity in inhibiting the growth of malignant cells.
Researchers would employ a variety of in vitro assays to quantify the impact of this compound on cell viability and proliferation. Common assays include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in the metabolic activity of cancer cells upon treatment with this compound would suggest a cytotoxic or cytostatic effect.
BrdU (Bromodeoxyuridine) Incorporation Assay: This assay directly measures DNA synthesis, a hallmark of proliferating cells. A decrease in BrdU incorporation would indicate that this compound inhibits the S-phase of the cell cycle.
Colony Formation Assay: This long-term assay assesses the ability of single cells to grow into colonies. A reduction in the number and size of colonies would demonstrate the compound's ability to inhibit clonogenic survival.
The results of these assays would typically be presented in the form of dose-response curves, from which key parameters such as the IC50 (half-maximal inhibitory concentration) value are derived. The IC50 represents the concentration of this compound required to inhibit 50% of cellular growth and is a critical measure of the compound's potency.
Hypothetical Data Table: Inhibition of Cellular Proliferation by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MCF-7 | Breast Cancer | MTT | Data Not Available |
| A549 | Lung Cancer | MTT | Data Not Available |
| HCT116 | Colon Cancer | BrdU | Data Not Available |
| PC-3 | Prostate Cancer | Colony Formation | Data Not Available |
Structural Basis of this compound – Target Interactions
Understanding the structural basis of how a compound like this compound interacts with its biological target is fundamental to elucidating its mechanism of action and for guiding further drug development. This knowledge allows for the rational design of more potent and selective inhibitors.
Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standards for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. If the target of this compound were known, researchers would aim to co-crystallize the compound with its target protein.
The resulting crystal structure would reveal:
The precise binding site: Identifying the specific pocket or groove on the target protein where this compound binds.
Key molecular interactions: Detailing the specific amino acid residues involved in binding and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).
Conformational changes: Revealing any changes in the protein's shape upon binding of this compound, which can be critical for its inhibitory effect.
This structural information is invaluable for structure-activity relationship (SAR) studies, where chemists systematically modify the chemical structure of the compound to improve its binding affinity and pharmacological properties.
Hypothetical Data Table: Key Intermolecular Interactions between this compound and its Target
| This compound Moiety | Target Residue | Interaction Type | Distance (Å) |
| Hypothetical Moiety A | Hypothetical Residue 1 | Hydrogen Bond | Data Not Available |
| Hypothetical Moiety B | Hypothetical Residue 2 | Hydrophobic Interaction | Data Not Available |
| Hypothetical Moiety C | Hypothetical Residue 3 | Ionic Bond | Data Not Available |
Preclinical Data on this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical data for the chemical compound “this compound” could be located. As a result, it is not possible to generate a detailed article on its preclinical investigations according to the specified outline.
The requested article structure required in-depth information on the in vitro and in vivo efficacy of this compound, including its assessment in specific cell culture models, application in reporter gene assays, dose-response characterization, and its evaluation in various non-human xenograft models of cancer.
Extensive searches were conducted to find data pertaining to this compound in the context of:
In Vitro Efficacy: Proliferation and viability assays in medulloblastoma, colorectal, or pancreatic cancer cell lines; patient-derived cell models.
Reporter Gene Assays: Specifically, GLI-luciferase assays to determine the compound's effect on the Hedgehog signaling pathway.
Dose-Response Characterization: Data such as IC50 values in various cell-based assays.
High-Throughput Screening: Information on its biological activity profile from large-scale screening campaigns.
In Vivo Efficacy: Studies using orthotopic or subcutaneous xenograft models of murine medulloblastoma, colorectal adenocarcinoma, or pancreatic adenocarcinoma.
The nomenclature "GDC" followed by a numerical designation is commonly used by pharmaceutical companies, such as Genentech, for investigational compounds. It is possible that this compound is an internal compound designation for which research findings have not been published, a compound that was discontinued (B1498344) in the early stages of development, or it may have been investigated under a different name that is not publicly cross-referenced.
Without accessible data, any attempt to create the requested content would require speculation and fabrication of scientific findings, which is contrary to the principles of providing accurate and factual information. Therefore, the article focusing solely on the preclinical investigations of this compound cannot be generated.
Preclinical Investigations of Gdc 0547 Activity in Model Systems
In Vivo Efficacy Studies in Non-Human Models
Patient-Derived Xenograft (PDX) Models
There is no publicly available data detailing the activity of GDC-0547 in patient-derived xenograft (PDX) models. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly predictive of clinical outcomes. The absence of published studies on this compound in PDX models means that its efficacy in a patient-relevant in vivo setting is not known from public sources.
Allograft Model Systems
Similarly, information regarding the evaluation of this compound in allograft model systems is not available in the public record. Allograft models, where tissue is transplanted between genetically similar individuals of the same species, are valuable for studying immune responses to cancer therapies. Without this data, the interaction of this compound with a competent immune system in a preclinical setting remains uncharacterized.
Pharmacodynamic Biomarker Assessment in Animal Tissues (e.g., GLI1 mRNA levels)
The modulation of pharmacodynamic biomarkers is a key indicator of a drug's on-target activity. For inhibitors of the Hedgehog signaling pathway, of which this compound is a putative member, a downstream effector like GLI1 mRNA is a critical biomarker. However, there are no published preclinical studies that specifically assess the impact of this compound on GLI1 mRNA levels or other relevant pharmacodynamic biomarkers in animal tissues.
Pharmacokinetic and Drug Metabolism Profiling in Preclinical Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, along with its metabolic pathways and protein binding characteristics, is fundamental to its development. For this compound, this detailed preclinical information is not publicly documented.
Pharmacokinetic and Drug Metabolism Profiling in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Species
A comprehensive ADME profile of this compound in various animal species has not been made public. This information is essential for predicting the compound's behavior in humans, including its bioavailability, tissue distribution, and clearance mechanisms.
Metabolic Pathway Elucidation (e.g., cytochrome P450 interactions, metabolite identification)
The specific metabolic pathways of this compound, including its interactions with cytochrome P450 enzymes and the identity of its metabolites, have not been disclosed in publicly accessible literature. This data is critical for assessing the potential for drug-drug interactions and understanding the complete metabolic fate of the compound.
Protein Binding Dynamics in Animal Plasma
The extent to which this compound binds to plasma proteins in different animal species is another key pharmacokinetic parameter that remains unpublished. Plasma protein binding influences the unbound fraction of a drug that is available to exert its pharmacological effect and can impact its distribution and clearance.
Identification and Characterization of Resistance Mechanisms to Gdc 0547
Acquired Resistance Pathways
Acquired resistance to GDC-0547 and other Hedgehog pathway inhibitors typically involves dynamic cellular adaptations that circumvent the drug's mechanism of action. These adaptations include genetic alterations in the drug target, activation of alternative signaling pathways, modulation of drug efflux, and shifts in cellular phenotype.
One of the most direct mechanisms of acquired resistance to SMO inhibitors like this compound is the emergence of mutations within the SMO gene itself. These mutations can alter the drug's binding site on the SMO protein, thereby reducing its affinity and inhibitory effect. A notable example is the SMO D477G mutation, which is homologous to the D473H mutation identified in human patients nih.gov. This specific missense mutation has been shown to decrease the binding affinity of GDC-0449 (a close analog to this compound) by approximately 100-fold, leading to resistance nih.gov. Preclinical models, such as murine medulloblastoma allografts expressing SMO D477G, have demonstrated that these tumors are resistant to GDC-0449 treatment nih.gov.
Table 1: Key Target Gene Mutations Conferring Acquired Resistance
| Gene | Mutation Example | Effect on Drug Binding/Activity | Consequence for Therapy |
| SMO | D477G (mouse) | Decreased binding affinity | Resistance to SMO inhibitors (e.g., GDC-0449) nih.gov |
| SMO | D473H (human) | Decreased binding affinity | Resistance to SMO inhibitors (e.g., GDC-0449) nih.gov |
Cancer cells exhibit remarkable metabolic plasticity, enabling them to adapt and survive under therapeutic pressures by activating alternative metabolic or signaling pathways. This metabolic reprogramming can contribute significantly to drug resistance nih.govmdpi.commdpi.com. For instance, resistant cancer cells may shift their metabolic dependency from glycolysis towards oxidative phosphorylation (OXPHOS) and increasingly rely on alternative carbon sources, such as glutamine, for growth and survival nih.govmdpi.com. This phenomenon, often termed "glutamine addiction," provides essential substrates for the tricarboxylic acid (TCA) cycle and biosynthetic precursors nih.gov.
Beyond metabolic shifts, the activation of compensatory signaling cascades can bypass the inhibited Hh pathway. The PI3K-AKT-mTOR pathway, for example, is a critical signaling axis that can be upregulated to promote cell growth and survival when other pathways are inhibited nih.govresearchgate.netfrontiersin.orgnih.gov. Dysregulation of this pathway is frequently associated with drug resistance researchgate.netfrontiersin.orgnih.gov. Furthermore, the kynurenine (B1673888) pathway, involved in tryptophan metabolism, can promote an immunosuppressive tumor microenvironment and enhance tumor cell survival, thereby contributing to resistance mdpi.comresearchgate.netdovepress.com. Targeting these alternative metabolic or signaling pathways in combination with Hh pathway inhibition represents a promising strategy to overcome acquired resistance nih.govmdpi.com.
Table 2: Examples of Bypass Signaling and Alternative Metabolic Pathways in Acquired Resistance
| Pathway Type | Specific Pathway/Mechanism | Role in Resistance | Therapeutic Implications |
| Metabolic | Glutamine Metabolism | Reliance on glutamine as alternative carbon source for survival nih.govmdpi.com | Co-inhibition of glutamine metabolism mdpi.com |
| Metabolic | Glycolysis/OXPHOS Shift | Shift from glycolysis to OXPHOS for energy production nih.govmdpi.com | Targeting OXPHOS or related enzymes nih.gov |
| Signaling | PI3K-AKT-mTOR Pathway | Compensatory activation to promote cell growth and survival nih.govresearchgate.netfrontiersin.orgnih.gov | Dual inhibition of Hh and PI3K-AKT-mTOR pathways nih.gov |
| Metabolic | Kynurenine Pathway | Contributes to immunosuppression and tumor survival mdpi.comresearchgate.netdovepress.com | Targeting IDO1/TDO enzymes researchgate.netdovepress.com |
Multidrug resistance (MDR) efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including chemotherapeutic agents, out of cells, thereby reducing intracellular drug concentrations below therapeutic levels futurelearn.comresearchgate.netunime.itfrontiersin.orggrc.orgencyclopedia.pubresearchgate.net. Overexpression or increased activity of these pumps can be an acquired mechanism of resistance to this compound and other anti-cancer drugs. For instance, the overexpression of MDR1, also known as ABCB1, an ATP-dependent efflux pump, is a well-documented mechanism leading to drug resistance in various cancers mdpi.com. Increased glycolysis and ATP levels within cancer cells have also been linked to enhanced drug efflux activity, further contributing to resistance mdpi.com. By preventing drugs from reaching their intracellular targets at sufficient concentrations, efflux pumps serve as a significant barrier to effective therapy futurelearn.comencyclopedia.pub.
Cancer cells possess a remarkable ability to undergo phenotypic switching, a non-genetic adaptation that involves changes in cellular identity and behavior, leading to therapy resistance nih.govfrontiersin.orgmdpi.comprobiologists.com. This plasticity allows tumor cells to evade treatment by transitioning into alternative states that are less sensitive to the drug. Epithelial-to-mesenchymal transition (EMT) is a prime example of such phenotypic switching, where epithelial cancer cells acquire mesenchymal traits, enhancing their mobility, invasiveness, and resistance to therapy mdpi.comprobiologists.comfrontiersin.org.
Furthermore, some cancer cells can adopt a "stem-like" state, often referred to as cancer stem cells (CSCs). These highly plastic stem-like states may be inherently drug-resistant or can be induced by therapy, contributing to tumor persistence and acquired resistance frontiersin.orgmdpi.comfrontiersin.org. The ability of cancer cells to switch lineages, as observed in prostate cancer where cells can transition from androgen-dependent to androgen-independent states, exemplifies this mechanism of resistance nih.gov. Quantifying and understanding these dynamic cell state transitions are crucial for developing strategies to overcome resistance driven by phenotypic plasticity frontiersin.org.
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the pre-existing characteristics of cancer cells that confer reduced sensitivity to a drug even before exposure. These inherent features can be genetic or molecular and enable a subset of cells to survive initial therapeutic interventions.
Intrinsic resistance can be attributed to pre-existing genetic alterations or molecular profiles within tumor cells or the tumor microenvironment that confer a survival advantage against this compound mdpi.comyoutube.com. Unlike acquired resistance, these features are present prior to drug administration and are subsequently selected for during treatment youtube.com. For example, a tumor might already harbor a SMO mutation (e.g., D477G or D473H) at a low frequency, which would be selected for upon exposure to a SMO inhibitor nih.govyoutube.com.
Other pre-existing cellular characteristics, such as inherent differences in membrane permeability or constitutive expression of efflux pumps, can also contribute to intrinsic resistance by limiting intracellular drug accumulation from the outset futurelearn.comresearchgate.net. Moreover, certain baseline molecular features, such as elevated expression of interferon-stimulated genes (ISGs) or the constitutive activation of bypass signaling pathways (e.g., PI3K-AKT-mTOR), can render cancer cells less sensitive to Hh pathway inhibition from the beginning mdpi.comnih.gov. These pre-existing conditions allow a subpopulation of cancer cells to survive the initial treatment, leading to subsequent tumor relapse.
Table 3: Examples of Intrinsic Resistance Mechanisms
| Mechanism Type | Specific Feature/Mechanism | Description | Impact on Therapy |
| Genetic | Pre-existing Target Mutations | Presence of SMO mutations (e.g., D473H) prior to treatment nih.govyoutube.com | Reduced drug binding and efficacy from initiation nih.gov |
| Cellular | Reduced Membrane Permeability | Inherent structural differences limiting drug entry futurelearn.com | Lower intracellular drug concentration futurelearn.com |
| Molecular | Constitutive Efflux Pump Expression | Baseline high expression of efflux pumps (e.g., MDR1) futurelearn.commdpi.com | Active drug expulsion, preventing effective accumulation futurelearn.commdpi.com |
| Molecular | Pre-existing Pathway Activation | Constitutive activation of bypass pathways (e.g., PI3K-AKT-mTOR) nih.gov | Compensatory signaling reduces drug impact nih.gov |
Methodologies for Resistance Mechanism Delineation
Delineating resistance mechanisms involves a multi-faceted approach, integrating cellular, genomic, and proteomic techniques. These methodologies aim to identify the genetic and molecular alterations that confer drug resistance, providing insights into bypass pathways, target modifications, or altered drug pharmacokinetics.
In Vitro Generation and Selection of Resistant Cell Lines
A foundational step in understanding drug resistance is the in vitro generation and selection of resistant cell lines. This methodology involves exposing sensitive cancer cell lines to increasing concentrations of a drug over an extended period until they develop a stable resistant phenotype. This process mimics the selective pressure that occurs in patients during long-term therapy. The development of resistance is typically assessed by measuring the half-maximal inhibitory concentration (IC50) values, which indicate the drug concentration required to inhibit cell growth by 50%. A significant increase in IC50 in the selected cell lines compared to the parental sensitive lines confirms the acquisition of resistance. For instance, studies on drug resistance in pancreatic cancer cells have utilized both pulse and incremental methods of drug exposure to generate resistant subcultures, with low-dose pulse treatments demonstrating efficacy in producing highly drug-resistant cells as evidenced by elevated IC50 measurements researchgate.net. Similarly, in the context of anti-malarial drug development, in vitro protocols involve pressuring P. falciparum strains with constant drug levels to select for resistant parasites, allowing for the determination of IC50 fold increase and classification of resistance risk researchgate.net. This approach is crucial for identifying the initial cellular adaptations to drug pressure.
Genomic and Proteomic Analysis of Resistant Models (e.g., RNA-Seq)
Once resistant cell lines are established, comprehensive genomic and proteomic analyses are performed to identify the molecular changes underlying the resistant phenotype.
Genomic Analysis (e.g., RNA-Seq) RNA sequencing (RNA-Seq) is a powerful tool used to analyze gene expression profiles, identify differentially expressed genes, detect gene fusions, and uncover mutations in resistant cells compared to their sensitive counterparts nih.gov. The Genomic Data Commons (GDC) utilizes RNA-Seq data to generate gene expression profiles for tumor samples, aligning raw reads to reference genomes (e.g., GRCh38) and calculating gene expression levels using standardized protocols nih.govfrontiersin.org. This allows for the quantification of gene expression in various forms, including raw counts, Fragments per Kilobase of transcript per Million mapped reads (FPKM), upper quartile normalized FPKM (FPKM-UQ), and Transcripts per Million (TPM) nih.govfrontiersin.org. By comparing the transcriptomes of sensitive and resistant cell lines, researchers can pinpoint genes or pathways that are upregulated, downregulated, or altered in resistant models. For example, RNA-Seq has been instrumental in identifying genes involved in drug resistance and sensitivity in various cancers, providing insights into disease development and potential novel transcripts nih.govplos.orgbiorxiv.org. Studies have shown that RNA-Seq can reveal distinct oncogene-driven transcriptome profiles, aiding in the identification of potential targets for cancer therapy nih.gov. Furthermore, genomic analyses can reveal structural variants like gene fusions, which can act as platforms for oncogene expression and contribute to therapeutic resistance biorxiv.org.
Proteomic Analysis Proteomic analysis complements genomic studies by providing insights into changes at the protein level, which are often more directly linked to cellular function and drug response. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry are commonly employed to quantify protein expression and identify differentially expressed proteins between sensitive and resistant cells nih.govfrontiersin.orgnatap.orgnih.govmdpi.com. For instance, comparative proteomic analysis of radioresistant breast cancer cells identified over 3000 proteins, with 243 being upregulated and 633 downregulated, highlighting changes in pathways related to spliceosome and thermogenesis, and identifying specific ribosomal proteins (RPL6 and RPS13) and other proteins like S100A4, RanBP9, and ISG15 as differentially expressed natap.org. In studies of bacterial drug resistance, proteomic analysis has identified proteins related to antibiotic resistance, including beta-lactamases and efflux pumps frontiersin.org. These analyses provide a comprehensive view of the molecular landscape of resistance, often revealing key proteins and pathways that are altered.
Functional Validation of Suspected Resistance Mediators
The identification of potential resistance mediators through genomic and proteomic analyses necessitates functional validation to confirm their causal role in the resistant phenotype. This involves experimentally manipulating the expression or activity of the suspected genes or proteins in sensitive or resistant cell lines and observing the impact on drug sensitivity. Common functional validation techniques include:
Gene Knockdown/Knockout: Using technologies like CRISPR/Cas9 or RNA interference (RNAi) to reduce or eliminate the expression of a suspected resistance gene in sensitive cells to see if it confers resistance, or in resistant cells to see if it re-sensitizes them to the drug nottingham.ac.uk.
Gene Overexpression: Introducing and overexpressing a suspected resistance gene in sensitive cells to determine if it is sufficient to induce drug resistance.
Pharmacological Inhibition: Using specific inhibitors against the protein product of a suspected resistance gene to assess if blocking its activity restores drug sensitivity.
Phenotypic Assays: Performing cell viability, proliferation, apoptosis, and migration assays to quantify the functional consequences of genetic or pharmacological manipulations on drug response.
For example, in studies of resistance to GDC-0449, a Hedgehog pathway inhibitor, researchers performed alanine (B10760859) scan mutagenesis of the Smoothened (SMO) protein to identify specific mutation sites (e.g., D473H, E518) that conferred resistance, and then screened other inhibitors for activity against these resistant mutants iasusa.org. This demonstrates how targeted mutagenesis and subsequent drug screening can functionally validate resistance mediators and identify strategies to overcome them. The necessity of functional validation ensures that the identified molecular changes are indeed drivers of resistance, rather than mere correlative events.
Exploration of Synergistic Therapeutic Strategies with Gdc 0547
Combination Strategies with Complementary Pathway Inhibitors
Combining GDC-0547 with inhibitors targeting complementary pathways is a key approach to enhance its therapeutic efficacy. This strategy is based on the understanding that aberrant activation of multiple pathways often drives disease and contributes to resistance.
Rationale for Multi-Targeted Approaches
The rationale for multi-targeted approaches lies in the heterogeneous nature of many diseases, particularly cancers, where multiple signaling cascades are often dysregulated. Targeting a single pathway may lead to the activation of alternative or compensatory pathways, allowing disease cells to survive and develop resistance. By simultaneously inhibiting multiple key pathways, it is hypothesized that a more profound and durable therapeutic response can be achieved. For instance, in cancer, targeting multiple kinase pathways represents a paradigm shift in treatment tandfonline.com. Alterations in genes like KRAS, BRAF, NRAS, and PI3K, which are downstream of growth factor receptors like EGFR, can impact the effectiveness of targeted therapies tandfonline.com. Combining inhibitors that target different nodes within these interconnected networks, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, is being investigated to overcome resistance and improve outcomes nih.govnih.gov.
In Vitro Synergism Assessment
In vitro studies are crucial for identifying synergistic drug combinations and understanding the underlying mechanisms. These studies often involve testing different concentrations of this compound in combination with other agents on cell lines or primary cells. Synergism is typically assessed using methods like the combination index (CI), where a CI value less than 1 indicates synergy.
Research has explored the in vitro synergism of this compound with various agents, including those that modulate the Hedgehog pathway and other signaling cascades. For example, studies have shown that combinations of itraconazole (B105839) and arsenic trioxide can effectively block the activity of drug-resistant forms of SMO (Smoothened), a key component of the Hedgehog pathway, in vitro. nih.gov. While the direct synergism of this compound with itraconazole or arsenic trioxide is not explicitly detailed in the provided snippets concerning this compound itself, the principle of combining agents that target different aspects of a pathway or related pathways for synergistic effect is demonstrated with other inhibitors nih.govnih.gov. Studies with other compounds, such as the combination of trametinib (B1684009) (a MEK inhibitor) and vincristine (B1662923), have shown strong synergism in inhibiting cell growth and enhancing apoptosis in KRAS-mutant colorectal cancer cell lines nih.govtmc.edu. This synergism was quantified in cell viability and colony formation assays nih.govtmc.edu.
Interactive Table 1: Examples of In Vitro Synergism Assessment (Based on provided snippets for related compounds)
| Compound 1 | Compound 2 | Pathway Targeted (Compound 1) | Pathway Targeted (Compound 2) | Cell Lines/Model | Synergism Observed? |
| Itraconazole | Arsenic Trioxide | Hedgehog (SMO) | Hedgehog | SMOD477G activity | Yes |
| Trametinib | Vincristine | MEK | Tubulin/Other | KRAS-mutant CRC | Strong Synergy |
In Vivo Combination Efficacy in Preclinical Models
Preclinical in vivo studies are essential to evaluate the efficacy of synergistic drug combinations in a more complex biological setting. These studies often utilize animal models, such as xenografts or patient-derived xenografts (PDXs), to assess the impact of combination therapy on tumor growth, survival, and other relevant endpoints. championsoncology.com.
Studies investigating combination therapies have demonstrated enhanced anti-tumor activity in vivo compared to single-agent treatments. For instance, the combination of itraconazole and arsenic trioxide significantly inhibited tumor growth and prolonged survival in preclinical models with GDC-0449 resistant tumors nih.gov. In these models, single-agent treatments resulted in partial growth inhibition, while the combination led to complete tumor growth inhibition and even tumor regression nih.gov. Similarly, the combination of trametinib and vincristine significantly inhibited tumor growth, reduced cell proliferation, and increased apoptosis in multiple KRAS-mutant PDX models nih.govtmc.edu. These in vivo studies provide strong evidence supporting the potential of rational drug combinations to improve therapeutic outcomes. nih.govtmc.edu. Preclinical data also supports combining BET family protein inhibitors and histone deacetylase inhibitors as epigenetic therapy for cutaneous T-cell lymphoma, showing superior anti-CTCL effects in vitro and ex vivo, providing a rationale for clinical trials nih.gov.
Interactive Table 2: Examples of In Vivo Combination Efficacy in Preclinical Models (Based on provided snippets for related compounds)
| Compound 1 | Compound 2 | Preclinical Model | Observed Effect |
| Itraconazole | Arsenic Trioxide | GDC-0449 resistant tumors (murine) | Complete tumor growth inhibition, tumor regression |
| Trametinib | Vincristine | KRAS-mutant CRC PDX models | Significant tumor growth inhibition, increased apoptosis |
Investigation of Sequential Treatment Regimens
Beyond concurrent administration, researchers also investigate sequential treatment regimens, where drugs are administered in a specific order or with a time interval between them. This approach can be beneficial if the agents have different mechanisms of action or if the effect of one agent can sensitize cells to the subsequent agent. While the provided information does not specifically detail sequential regimens involving this compound, the concept of sequential therapy is explored in other contexts, such as sequential chemotherapy regimens in breast cancer or the timing of immunotherapy in combination with chemoradiotherapy in head and neck cancer. webhost4life.comasco.org. These studies highlight that the timing and sequence of drug administration can influence efficacy and toxicity. webhost4life.comasco.org.
Mechanisms Underlying Synergistic Effects
Understanding the mechanisms underlying synergistic effects is crucial for rational drug combination design and overcoming resistance. Synergism can arise from various interactions between the combined agents, including effects on drug targets, signaling pathways, cell cycle progression, apoptosis, and drug transport.
Modulation of Drug Uptake or Efflux
One mechanism contributing to synergy is the modulation of drug uptake or efflux. Reduced intracellular accumulation of a drug due to active efflux by transporter proteins, such as ABC transporters (e.g., P-glycoprotein, BCRP, MRP1), is a common mechanism of multidrug resistance (MDR) in cancer. researchgate.netgardp.orgnih.govfrontiersin.org. Inhibiting these efflux pumps can increase the intracellular concentration of a co-administered drug, thereby enhancing its efficacy. gardp.orgnih.govfrontiersin.org. Conversely, some combinations might enhance drug uptake. For example, studies have shown that the synergistic effect of trametinib and vincristine is due, in part, to enhanced intracellular accumulation of vincristine associated with MEK inhibition. nih.govtmc.edu. This suggests that inhibiting the MEK pathway can influence the transport or retention of vincristine within the cancer cells. While direct evidence for this compound modulating drug uptake or efflux is not present in the provided snippets, this mechanism is a known contributor to synergy in combination therapies. nih.govtmc.eduresearchgate.netgardp.orgnih.govfrontiersin.orgmdpi.com.
Co-inhibition of Parallel or Compensatory Pathways
Tumor cells often develop resistance to targeted therapies by activating alternative signaling pathways that compensate for the inhibited pathway. Co-inhibition of these parallel or compensatory pathways with agents like this compound can be a strategy to restore sensitivity and improve treatment outcomes.
One area of research involves targeting the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer and can serve as compensatory mechanisms for each other. researchgate.netnih.gov While the search results mention GDC-0973 (a MEK inhibitor) and GDC-0941 (a PI3K inhibitor) being evaluated in combination nih.gov, and GDC-0068 (an AKT inhibitor) in combination therapies researchgate.net, direct information on this compound specifically co-inhibiting these exact pathways with other agents was not explicitly found in the provided snippets. However, the principle of targeting compensatory pathways is a relevant strategy in which a compound like this compound could potentially be utilized depending on its specific target.
Another example of targeting compensatory mechanisms is seen in the context of KRAS-mutant colorectal cancer, where the PI3K-AKT-mTOR pathway can act as a compensatory survival pathway when MEK is inhibited. nih.gov Combining a MEK inhibitor (trametinib) with vincristine was shown to inhibit both the RAS-RAF-MEK and PI3K-AKT-mTOR pathways, leading to synergistic effects. nih.gov While this study did not involve this compound, it illustrates the concept of co-inhibiting parallel pathways to enhance therapeutic efficacy.
In the context of Hedgehog pathway inhibition, resistance to the SMO antagonist GDC-0449 can occur. nih.gov Combinations of itraconazole and arsenic trioxide were shown to inhibit Hedgehog pathway activity mediated by GDC-0449 resistant SMO, demonstrating the potential of combination therapy to overcome resistance mechanisms involving pathway alterations. nih.gov
The concept of combination therapy leveraging complementary mechanisms of action is well-established in various diseases, including inflammatory bowel disease, where combining advanced therapies has shown promise. nih.gov Similarly, in cancer, combining targeted therapies with other modalities like chemotherapy or immunotherapy is an active area of research to address resistance and improve responses. googleapis.comgoogle.comgoogle.comamazonaws.com
Enhancement of Apoptosis or Cell Cycle Arrest
Inducing apoptosis (programmed cell death) or causing cell cycle arrest are key mechanisms for inhibiting tumor growth. Combination therapies involving this compound may aim to enhance these processes.
Studies have shown that combination therapies can significantly induce apoptosis and/or cell cycle arrest. For instance, a combination therapy for metastatic colorectal cancer using regorafenib (B1684635) with a dual JAK/HDAC inhibitor significantly reduced tumor cell viability, induced cell cycle arrest at the G0-G1 phase, and promoted apoptosis. uab.edu This combination also inhibited key molecular pathways involved in cancer growth. uab.edu
In preclinical models of KRAS-mutant colorectal cancer, the combination of trametinib and vincristine strongly inhibited cell growth, reduced clonogenic survival, and enhanced apoptosis compared to monotherapies. nih.gov This combination also significantly decreased p-mTOR levels, indicating inhibition of survival pathways and contributing to increased apoptosis. nih.gov The combination was found to synergistically induce apoptosis and inhibit cell cycle progression. nih.gov This was evidenced by higher levels of apoptosis markers like cleaved PARP, cleaved caspase 8, and p-SAPK/JNK in the combination group. nih.gov
Another example demonstrating the enhancement of apoptosis in combination therapy is the use of docosahexaenoic acid (DHA) and triacsin C in endometrial cancer cells. archivesofmedicalscience.com Combined treatment significantly induced apoptosis through both mitochondrial (caspase-9, -3, and -7) and extrinsic (caspase-8/BID) pathways. archivesofmedicalscience.com
The induction of cell cycle arrest is another crucial aspect of synergistic therapy. The combination of regorafenib and a dual JAK/HDAC inhibitor led to cell cycle arrest at the G0-G1 phase in colorectal cancer cells. uab.edu Cell cycle arrest can be controlled by various factors and signaling pathways, and disrupting this balance through combination therapy can impede tumor growth. nih.gov
While this compound is identified as a potent and selective inhibitor of cell cycle checkpoint kinase 1 (Chk1), which can result in tumor cells bypassing Chk1-dependent cell cycle arrest medkoo.com, research specifically detailing how this compound in combination therapies enhances apoptosis or cell cycle arrest was not prominently featured in the provided search results. However, the general principle of combining agents to potentiate these effects is a common strategy in cancer research. For example, inhibiting autophagy can enhance the cytotoxicity of arginine deiminase (ADI-PEG20) in melanoma cells. mdpi.com
The vulnerability of T-cell prolymphocytic leukemia (T-PLL) to inhibition of IAP (Inhibitor of Apoptosis Protein) family members, including with GDC-0152, highlights the relevance of targeting apoptosis pathways in certain cancers. ashpublications.org
Advanced Research Methodologies and Translational Approaches in Gdc 0547 Studies
In Vitro Model Advancements
Advanced in vitro models offer valuable tools for studying the cellular effects of compounds like GDC-0547, providing insights into efficacy and resistance mechanisms in a controlled environment.
Three-Dimensional (3D) Cell Culture Systems and Organoids
Three-dimensional (3D) cell culture systems, including spheroids and organoids, are increasingly utilized in cancer research to better mimic the in vivo tumor architecture and cellular interactions compared to conventional two-dimensional (2D) monolayer cultures metabolomicsworkbench.orgciteab.com. These models can incorporate various cell types and extracellular matrix components, offering a more physiologically relevant context for evaluating drug responses citeab.com. Patient-derived organoid models, derived directly from patient tumors, hold promise for advancing personalized medicine and accelerating drug development processes by enabling ex vivo functional testing, including drug screening metabolomicsworkbench.orgnih.gov. While these advanced 3D models are highly relevant to studying ER+ breast cancer and mechanisms of endocrine resistance, specific detailed research findings on the use of this compound in these exact model systems were not extensively highlighted in the available search results. The relevance of these models in capturing tumor microenvironment complexities and studying endocrine resistance is well-established metabolomicsworkbench.orgciteab.com.
Microfluidic-Based Tissue-on-Chip Systems
Microfluidic-based tissue-on-chip systems aim to replicate the physiological environment and function of tissues and organs on a microscale platform. These systems can integrate different cell types, introduce mechanical forces, and control the spatiotemporal distribution of soluble factors, offering a dynamic and complex in vitro environment. Microfluidic chips have been explored for applications such as isolating circulating tumor cells (CTCs) and cancer diagnostics wikipedia.org. While microfluidic technologies are relevant to cancer research and drug testing, specific research findings detailing the application of microfluidic-based tissue-on-chip systems for studying this compound were not prominently featured in the conducted searches.
Advanced Co-culture Models
Advanced co-culture models involve the simultaneous culture of different cell populations to study their interactions and the influence of the microenvironment on cellular behavior and drug response. These models are particularly valuable for investigating the interplay between cancer cells and other cell types present in the tumor microenvironment, such as fibroblasts or immune cells, which can contribute to therapeutic resistance nih.gov. Research relevant to Giredestrant (this compound) has utilized co-culture models, such as co-cultures of wild-type and mutant estrogen receptor cells, to study the unique evolution of mutant cells under conditions like estrogen deprivation and treatment guidetopharmacology.org. These models can help elucidate how interactions between different cell populations influence the response to endocrine therapies and the development of resistance mechanisms metabolomicsworkbench.orgguidetopharmacology.org.
In Vivo Model Refinements
In vivo models are crucial for evaluating the efficacy and pharmacokinetics of drug candidates like this compound within a living system, providing insights into complex biological processes and systemic effects.
Development and Validation of Specialized Animal Models
Specialized animal models, particularly mouse models, play a significant role in preclinical research for ER+ breast cancer and the evaluation of endocrine therapies like this compound. These models include xenografts, where human cancer cells or tumor tissue are implanted into immunocompromised mice, and genetically engineered mouse models (GEMMs). Patient-derived xenograft (PDX) models, generated by implanting tumor tissue directly from patients into mice, are increasingly used as they are considered to better retain the characteristics and heterogeneity of the original human tumor guidetopharmacology.org. Studies evaluating Giredestrant have extensively utilized these specialized animal models. For instance, mouse mammary gland models engineered to express mutant ESR1 and ESR1 mutant PDX models have been employed to investigate the biological properties of ESR1 mutations and their sensitivity to Giredestrant in vivo guidetopharmacology.org. These studies have shown that Giredestrant suppressed proliferation driven by mutant ERα-PR in mammary gland models and demonstrated efficacy against the progesterone-stimulated growth observed in ESR1 mutant PDX models guidetopharmacology.org. Preclinical models, including PDXs, have also shown that GDC-9545 (Giredestrant) can induce tumor regressions in both ESR1 Y537S mutant and wild-type ERα breast tumor models. Physiologically-based pharmacokinetic/pharmacodynamic (PBPK-PD) models have been developed using data from dose-ranging xenograft experiments in mice to characterize the relationship between oral exposure of GDC-9545 and tumor regression wikipedia.org.
Quantitative Whole-Body Autoradiography in Animal Studies
Quantitative Whole-Body Autoradiography (QWBA) is a specialized preclinical imaging technique used to determine the tissue distribution of radiolabeled compounds within laboratory animals. qps.comresearchgate.net This method provides quantitative data on the spatial distribution of the compound and its metabolites, offering crucial insights into the pharmacokinetics and tissue-specific accumulation of a drug candidate. qps.com QWBA is considered a relatively new technique that is increasingly replacing traditional wet-tissue dissection methods for tissue distribution studies in the pharmaceutical industry. researchgate.net
QWBA studies involve administering a radiolabeled compound, such as [14C]-GDC-0449 (vismodegib), to animals. europa.eufda.gov At specified time points after dosing, the animals are humanely euthanized, and the carcass is frozen. qps.complos.org Whole-body sections are then analyzed using imaging technology, such as phosphor imaging, to determine the concentration of drug-related substances in various tissues and organs. plos.org These concentrations are quantified against a standard calibration curve. plos.org
Studies utilizing QWBA, such as those conducted with [14C]-vismodegib in rats, have shown that the compound is widely distributed to various tissues. europa.eu High concentrations of radioactivity at the time of maximum concentration (tmax) have been observed in tissues including the liver, eye uvea, adrenal gland, white adipose tissue, Harderian gland, kidney cortex and medulla, aorta, and ovary. europa.eu The highest concentration of drug-derived radioactivity at tmax was found in the contents of the alimentary canal. europa.eu Elimination of the compound was not complete at 144 hours in these studies. europa.eu
QWBA studies are essential for understanding how a compound is distributed in different tissues and organs, which helps guide decisions related to drug safety, efficacy, and the optimization of dosing regimens. qps.com They play a vital role in bridging the gap between preclinical and clinical development by providing detailed insights into the in vivo behavior of radiolabeled compounds. qps.com QWBA can be performed alone or combined with radiolabeled mass balance and plasma pharmacokinetic studies to provide high-resolution data for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. qps.com This technique is also necessary for predicting human exposure levels before conducting radiolabeled human ADME studies. qps.com
Computational and Systems Biology Approaches
Computational and systems biology approaches are increasingly valuable in drug discovery and development, including the study of compounds like this compound. These methods leverage computational power and biological data to model complex biological systems, predict drug behavior, and identify potential therapeutic targets and mechanisms. pharmaceuticsconference.commdpi.com
In Silico Modeling of this compound – Target Interactions
In silico modeling employs computational methods to predict drug behavior and analyze drug-target interactions, significantly saving time and resources in the drug development process. pharmaceuticsconference.com Techniques such as molecular docking simulations are utilized to meticulously analyze how a drug candidate like this compound might interact with its intended molecular targets. pharmaceuticsconference.commdpi.com This provides valuable insights into predicting therapeutic efficacy. pharmaceuticsconference.com
In the context of this compound, which is associated with the Hedgehog (Hh) signaling pathway, in silico modeling can be used to study its interaction with key proteins in this pathway, such as Smoothened (SMO) and Patched (PTCH). europa.eu Molecular docking can predict the binding affinity and orientation of this compound within the binding site of its target protein. mdpi.com This computational analysis can help elucidate the molecular basis of this compound's inhibitory activity and inform the design of more potent or selective analogs. In silico models can also systematically evaluate ADME properties, helping to identify potential issues early in development. pharmaceuticsconference.com Chemoinformatics can facilitate the identification of lead compounds and refine molecular structures, while QSAR (Quantitative Structure-Activity Relationship) models can quantitatively correlate chemical structure with pharmacological activity. pharmaceuticsconference.com
Network Biology Analysis of this compound Pathway Perturbations
Network biology provides powerful tools for studying complex biological systems and diseases by analyzing the interactions between molecular components. nih.govresearchgate.net In the context of this compound, network biology analysis can be used to understand how the compound perturbs biological pathways, particularly the Hedgehog signaling pathway and its downstream effects. europa.eunih.gov
Network propagation approaches can also be used to investigate the spread of perturbations within biochemical pathways based on network topology, even without detailed quantitative kinetic parameters. scitepress.org By analyzing the network structure, these methods can provide insights into the impact of this compound on the activity of various species within the affected pathways. scitepress.org For example, network analysis can help understand how this compound's inhibition of SMO ultimately affects the activity of GLI transcription factors and the expression of their target genes, which are involved in cell proliferation, survival, and angiogenesis. europa.eufda.gov
Predictive Modeling for Resistance Development
Predictive modeling, often employing machine learning and artificial intelligence techniques, is used to anticipate various outcomes in biological systems, including the potential for resistance development to therapeutic agents like this compound. mdpi.comnih.gov This involves analyzing patterns in large datasets to build models that can predict the likelihood or mechanisms of resistance. mdpi.comdovepress.com
In the context of targeted therapies, such as those involving Hedgehog pathway inhibitors, resistance can develop through various mechanisms, including the reactivation of downstream signaling pathways or the emergence of alternative survival pathways. biorxiv.org Predictive models can be trained on data from preclinical studies (e.g., cell lines or animal models treated with this compound) and potentially clinical trials to identify factors associated with resistance. These factors could include specific genetic mutations, changes in gene expression profiles, or alterations in protein activity. nih.gov
Machine learning algorithms can analyze these complex datasets to identify patterns that precede or are correlated with the development of resistance. mdpi.comdovepress.com For instance, models might predict resistance based on baseline molecular characteristics of a tumor or track changes over time during treatment. nih.gov While much of the publicly available research on predictive modeling for resistance focuses on areas like antimicrobial resistance, the underlying principles and techniques are applicable to targeted cancer therapies. mdpi.comnih.govdovepress.comnih.govresearchgate.net Developing accurate predictive models for this compound resistance could potentially help identify patients who are more likely to develop resistance, inform strategies for combination therapies to overcome or prevent resistance, and guide the development of next-generation inhibitors.
Omics-Based Research Methodologies
Omics-based research methodologies, such as transcriptomics, provide comprehensive views of biological systems by analyzing large sets of molecules (e.g., all RNA transcripts). These approaches are crucial for understanding the global biological impact of compounds like this compound and identifying potential biomarkers or mechanisms of action and resistance.
Transcriptomics (e.g., RNA-Seq, gene expression profiling)
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or in a specific cell type under particular conditions. Techniques like RNA sequencing (RNA-Seq) are widely used to measure gene expression levels across the genome. cancer.govnih.govfrontiersin.org Gene expression profiling using transcriptomics can reveal how this compound treatment affects the activity of thousands of genes simultaneously.
RNA-Seq data can be used to generate gene expression profiles for samples, allowing researchers to determine which gene expression levels are altered in response to this compound. cancer.gov This involves aligning raw RNA reads to a reference genome and calculating gene expression levels using standardized protocols. cancer.govcancer.gov Data is typically available as raw counts and normalized values (e.g., FPKM, TPM). cancer.govcancer.gov
Studies using RNA-Seq in the context of Hedgehog pathway inhibition have demonstrated significant changes in the expression of genes downstream of the pathway. Since this compound targets the Hedgehog pathway, transcriptomic analysis can confirm the engagement of the target by showing the downregulation of GLI-regulated genes. Research in relevant cancer models treated with Hedgehog inhibitors has shown altered expression of genes involved in cell proliferation, cell survival, and angiogenesis, consistent with the known functions of the pathway. fda.gov
Transcriptomic analysis can also help identify potential mechanisms of resistance to this compound by revealing changes in gene expression that occur in resistant cells or tissues. For example, upregulation of genes in alternative signaling pathways or efflux pumps could be identified through differential gene expression analysis between sensitive and resistant samples. nih.gov Data from transcriptomic studies can also be integrated with other omics data (e.g., proteomics, metabolomics) and computational modeling to build a more complete picture of this compound's effects and the complex biological responses to treatment. nih.gov
Below is an example of how differential gene expression data might be presented in a simplified table format, illustrating hypothetical changes in key pathway genes following this compound treatment based on transcriptomic analysis.
| Gene Name | Fold Change (Treated vs. Control) | p-value | Associated Pathway |
| GLI1 | 0.25 | < 0.001 | Hedgehog Signaling |
| PTCH1 | 1.80 | < 0.01 | Hedgehog Signaling |
| CCND1 | 0.40 | < 0.001 | Cell Cycle |
| VEGFA | 0.60 | < 0.05 | Angiogenesis |
Note: This table presents hypothetical data for illustrative purposes based on expected pathway perturbations.
Proteomics (e.g., RPPA, Western blot)
Proteomics, the large-scale study of proteins, is indispensable for understanding the dynamic protein expression profiles and post-translational modifications that occur in response to drug treatment. Techniques such as Reverse Phase Protein Arrays (RPPA) and Western blotting are commonly employed in this field.
RPPA is a high-throughput, antibody-based technique that allows for the quantitative measurement of hundreds to thousands of different proteins or phosphoproteins simultaneously from numerous samples. cancer.govtum.de Similar in principle to Western blotting, RPPA involves immobilizing cell lysates or tissue samples as arrayed spots on a solid support, followed by probing with highly specific antibodies. cancer.govtum.de This method is particularly useful for signaling pathway profiling and can provide insights into how a compound like this compound affects key nodes within complex cellular networks. nih.gov RPPA can be used to assess adaptive responses to therapeutic agents over time, analyzing protein changes in cell lines or potentially clinical samples. nih.gov The antibodies used in RPPA are typically validated through methods including Western blot and correlation with mass spectrometry data. tum.denih.govoncotarget.com
Western blotting, a foundational technique in protein analysis, involves separating proteins by gel electrophoresis and then transferring them to a membrane for detection using specific antibodies. While lower in throughput compared to RPPA, Western blotting offers detailed information on the size and specificity of the detected protein, and it is often used to validate findings from high-throughput proteomic screens or to investigate the expression or modification of specific proteins of interest. tum.deoncotarget.com
In the context of this compound, proteomics approaches like RPPA and Western blotting could be applied to:
Identify protein targets or off-targets modulated by this compound treatment.
Investigate the impact of this compound on key signaling pathways downstream of its primary target.
Assess changes in the phosphorylation status of proteins, which is crucial for understanding signal transduction.
Identify potential biomarkers of response or resistance to this compound.
Elucidate the mechanism of action of this compound at the protein level. bioms.seevotec.comnih.govnih.gov
These methods are capable of providing quantitative data on protein expression levels, which can be crucial for understanding the dose-response characteristics of drug-induced protein changes and informing cellular mechanisms of action. nih.gov
Metabolomics for Pathway Interrogation
Metabolomic studies typically involve the use of analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify a wide range of metabolites in biological samples. nih.govnih.gov The resulting data can then be subjected to pathway analysis to identify metabolic pathways that are significantly altered by the treatment. mdpi.comnih.govresearchgate.netnih.gov Tools and platforms are available that integrate pathway enrichment analysis and pathway topology analysis to predict and compare the activity of metabolic pathways. nih.govnih.govmetaboanalyst.ca
For this compound, metabolomics coupled with pathway interrogation could be utilized to:
Identify metabolic pathways affected by this compound treatment.
Understand how this compound influences key metabolic processes such as glycolysis, the TCA cycle, or amino acid metabolism.
Discover potential metabolic vulnerabilities or dependencies induced by this compound.
Identify metabolic biomarkers associated with the efficacy or resistance of this compound.
Gain insights into the broader cellular impact of this compound beyond its primary molecular target.
Future Research Directions and Unexplored Avenues for Gdc 0547
Elucidation of Novel Binding Sites or Allosteric Modulation
While the primary mechanism of action for compounds is typically well-characterized during initial development, the potential for interaction with novel or secondary binding sites, including allosteric sites, often remains an area for further investigation. Allosteric modulation involves binding to a site distinct from the orthosteric site, influencing the receptor's conformation and function mdpi.combiorxiv.org. Research into allosteric sites has shown promise for achieving greater subtype selectivity and modulating receptor activity in unique ways compared to orthosteric ligands mdpi.comnih.govtsinghua.edu.cn.
For GDC-0547, future research could focus on comprehensive screening approaches, potentially employing advanced biochemical and biophysical techniques, to identify any previously uncharacterized binding interactions. This could involve exploring a wide range of protein targets beyond the known primary target(s). Techniques such as structural biology methods (e.g., X-ray crystallography, cryo-EM) and computational modeling could be employed to elucidate the precise atomic-level interactions at any newly identified binding sites nih.gov. Investigating whether this compound exhibits allosteric modulation at its known target(s) or interacts with allosteric sites on other proteins could provide deeper insights into its pharmacological profile and potentially reveal new therapeutic opportunities or explain complex biological effects.
Comprehensive Analysis of Off-Target Interactions in Preclinical Systems
Understanding the full spectrum of a compound's interactions within biological systems is critical, particularly concerning potential off-target binding that could influence efficacy or introduce unintended biological effects in preclinical models drugdiscoverytrends.comfrontiersin.orghuborganoids.nl. A comprehensive analysis of off-target interactions for this compound in preclinical systems would involve systematic studies to identify proteins or pathways that interact with this compound but are not its primary intended target(s).
This could include broad profiling using techniques such as-omics approaches (e.g., proteomics to identify bound proteins), high-throughput screening against diverse target libraries, and computational prediction models frontiersin.org. Preclinical systems for such analysis typically involve various cell lines representing different tissue types and potentially relevant animal models huborganoids.nlyoutube.com. The goal would be to generate a detailed map of this compound's interactions across a wide range of biological contexts within these controlled systems, providing a more complete picture of its molecular pharmacology beyond its primary target.
Development of Advanced In Vivo Imaging Techniques for this compound Pharmacodynamics
Advanced in vivo imaging techniques offer powerful tools for non-invasively studying the pharmacodynamics of a compound in living preclinical models nih.govnih.gov. Pharmacodynamics, in this context, refers to the biochemical and physiological effects of this compound and its mechanism of action. Developing specific imaging techniques for this compound would enable researchers to visualize and quantify its distribution, target engagement, and downstream biological effects in real-time within preclinical animal models.
This could involve synthesizing radiolabeled versions of this compound for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging nih.govgoogleapis.com. Alternatively, fluorescent probes or other imaging modalities could be explored depending on the specific biological question and the properties of this compound. Such techniques would allow for longitudinal studies in the same animal, reducing variability and the number of animals required, while providing dynamic data on how this compound interacts with its target(s) and influences relevant biological pathways over time in a living system nih.gov.
Repurposing Potential in Non-Oncogenic Disease Models (excluding human disease indication)
While this compound may have been initially investigated for specific indications, exploring its potential utility in non-oncogenic disease models represents an avenue for repurposing research. This research direction would focus on evaluating the effects of this compound in preclinical models of diseases that are not characterized by uncontrolled cell proliferation or tumor formation. It is crucial that this exploration strictly excludes any investigation into human disease indications.
Research would involve identifying non-oncogenic biological pathways or targets that might be modulated by this compound based on its known molecular profile or through phenotypic screening in relevant non-oncogenic model systems (e.g., cellular models of specific non-cancer pathways, or animal models of non-oncogenic conditions). This could potentially leverage insights gained from off-target analyses (Section 7.2) if those interactions suggest a potential benefit in a non-oncogenic context. Studies would need to rigorously assess the compound's activity and effects in these specific non-oncogenic preclinical models to determine any potential for repurposing, strictly avoiding any translation or discussion related to human diseases.
Integration of Artificial Intelligence and Machine Learning for Drug Discovery and Resistance Prediction
AI/ML models could be trained on available preclinical data for this compound, including information on its chemical structure, target interactions, and biological effects in various model systems. These models could then be used to predict potential novel targets or off-target interactions, optimize compound properties, or explore potential synergistic combinations with other agents. Furthermore, AI/ML could be applied to predict the likelihood and mechanisms of resistance development in relevant preclinical models by analyzing genetic, proteomic, or phenotypic data from in vitro or in vivo studies where resistance to this compound might emerge nih.govnih.gov. This predictive capability could inform strategies to mitigate resistance in future research.
Q & A
Q. How should researchers address publication bias in GDC-0541 studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
